METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Mechanism of Action
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways this compound might affect. Isoxazole derivatives have been known to be involved in a variety of biological processes .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some isoxazole derivatives have been known to have antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the molecule. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives. Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and phosphorus pentasulfide for sulfurization . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized thiophene derivatives with potential biological activities.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including this compound, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in material science .
Comparison with Similar Compounds
METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as suprofen and articaine . These compounds share similar structural features but differ in their specific functional groups and biological activities. Suprofen, for example, is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic
Properties
IUPAC Name |
methyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-3-28-14-10-8-13(9-11-14)17-12-16(24-29-17)20(25)23-21-19(22(26)27-2)15-6-4-5-7-18(15)30-21/h8-12H,3-7H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWIAABHIQQGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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